



An In-depth Technical Guide to the Physical Properties of DL-Threonine Crystals

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Compound of Interest		
Compound Name:	DL-Threonine	
Cat. No.:	B555098	Get Quote

Abstract: This technical guide provides a comprehensive overview of the core physical properties of **DL-Threonine** crystals, a racemic mixture of the essential amino acid threonine. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's crystalline characteristics. It covers crystallographic, spectroscopic, thermal, and solubility data, along with detailed experimental protocols for their determination. The interplay between these properties and their relevance in pharmaceutical applications is also discussed.

Crystallographic Properties

DL-Threonine, as a racemic compound, crystallizes as a conglomerate or a racemic crystal. The enantiopure form, L-threonine, has been extensively studied and provides significant insight into the expected crystal structure. L-threonine typically crystallizes in a non-centrosymmetric orthorhombic system, which is a fundamental prerequisite for properties like second-harmonic generation (SHG).[1][2][3] The crystal structure is characterized by a three-dimensional network of hydrogen bonds involving the zwitterionic amino acid molecules.[4][5]

Scanning Electron Microscopy (SEM) reveals that **DL-threonine** crystals grown from a pure aqueous solution exhibit a morphology characterized by elongated growth along the a-axis.[6] The crystal habit can be significantly altered by the presence of additives, such as chiral polymers, during crystallization.[6]

Table 1: Crystallographic Data for L-Threonine Crystals



Parameter	Value	Reference
Crystal System	Orthorhombic	[1][2]
Space Group	P212121	[1][2][3]
Unit Cell Parameters	a = 5.15 Å, b = 7.75 Å, c = 13.66 Å	[1]
Cell Angles	$\alpha = \beta = \gamma = 90^{\circ}$	[1]
Cell Volume (V)	546 ų	[1]

Solubility Profile

The solubility of **DL-Threonine** is a critical parameter for its purification, crystallization, and formulation in pharmaceutical applications. It is known to be soluble in water but insoluble in absolute ethanol and other common neutral solvents.[7][8] The solubility of its enantiopure form, L-threonine, has been quantified in various solvents, demonstrating a strong dependence on the solvent's polarity and temperature. The solubility in single solvents follows the order: dimethylsulfoxide (DMSO) < acetonitrile (ACN) < N,N-dimethylformamide (DMF) < ethylene glycol (EG) < water.[9]

Table 2: Solubility of L-Threonine in Various Solvents at 298.15 K (25 °C)



Solvent	Solubility (mol/kg)	Solubility (mg/mL)	Reference
Water	0.8220	97.0	[8][9]
Ethylene Glycol (EG)	0.3101	-	[9]
N,N- Dimethylformamide (DMF)	0.1337	-	[9]
Acetonitrile (ACN)	0.1188	-	[9]
Dimethylsulfoxide (DMSO)	0.1107	-	[9]
Acetic Acid	Suitable for single crystal growth; solubility increases with temperature.	-	[10]
Ethanol	Insoluble/Practically Insoluble	-	[7][8]
Ethyl Ether	Insoluble	-	[8]
Chloroform	Insoluble	-	[8]

Thermal Stability and Decomposition

Thermal analysis provides crucial information regarding the stability of **DL-Threonine** crystals at different temperatures, defining their suitability for processing and storage. The melting point for **DL-Threonine** is consistently reported with decomposition. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine these properties. TGA curves for L-threonine show a sharp weight loss indicating decomposition, while the endothermic peak in the corresponding DTA/DSC curve confirms the melting/decomposition point.[5][11] The sharpness of this peak is also an indicator of the crystal's purity and degree of crystallinity.[5]

Table 3: Thermal Properties of Threonine Crystals



Compound	Property	Value (°C)	Reference
DL-Threonine	Melting Point (with decomposition)	244	[7][12]
L-Threonine	Melting Point (with decomposition)	256	[8]
L-Threonine	Onset of Decomposition (TGA)	~215 - 230	[5][13]
L-Threonine doped with Ammonium Chloride	Thermal Stability up to	215	[13]
L-Threonine Lithium Chloride	Thermal Stability up to	236	[3]

Spectroscopic Profile

Spectroscopic techniques are essential for confirming the molecular structure and identifying the functional groups within the **DL-Threonine** crystal.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectra are used to identify the vibrational modes of the molecule. The spectra of threonine crystals confirm the presence of the proton donor carboxyl group (-COOH) and the proton acceptor amino group (-NH2), which exist in their zwitterionic forms (-COO⁻ and -NH₃+) within the crystal lattice.[5] These analyses are also effective in confirming the incorporation of dopants into the crystal structure.[13]

Table 4: Key Spectroscopic Bands (FTIR) and Assignments for L-Threonine



Wavenumber (cm ⁻¹)	Assignment	Reference
~452	Torsional mode of NH₃+	[14]
~564	Rocking vibration of COO-	[14]
~872	Stretching of CCN structure	[5]
~1111	Rocking of NH₃+ structure	[5]
~1342	Bending vibrations of CH group	[5]
~1420	Symmetric stretching of COO-	[5]
~1547	Bending vibration of NH ₃ +	[14]

Relevance in Pharmaceutical Sciences

The physical properties of **DL-Threonine** are of paramount importance in drug development.

- Formulation and Stability: Solubility directly impacts dissolution rate and bioavailability. The
 thermal stability determines the appropriate conditions for manufacturing processes like
 milling and drying, as well as storage.
- Drug Delivery: Threonine's hydroxyl group can be chemically modified, making it a valuable component in the development of drug delivery systems, biopolymers, and antibody-drug conjugates (ADCs) with improved stability and solubility.[15]
- Chirality in Drug Design: As an amino acid, threonine is a chiral building block. The use of Damino acids, the enantiomer of the naturally occurring L-form, is a key strategy in peptidebased drug design to enhance stability against enzymatic degradation in the body.[16]

Experimental Protocols

Detailed methodologies are required for the accurate characterization of **DL-Threonine** crystals.

Crystal Growth (Slow Evaporation Technique)



- Solution Preparation: Prepare a saturated or supersaturated solution of **DL-Threonine** in a suitable solvent (e.g., deionized water, acetic acid) at a slightly elevated temperature to ensure complete dissolution.[10]
- Filtration: Filter the solution using a micron filter to remove any insoluble impurities or dust particles that could act as unwanted nucleation sites.
- Crystallization: Transfer the filtered solution to a clean beaker or crystallizing dish. Cover the
 container with a perforated lid to allow for slow and controlled solvent evaporation at a
 constant ambient temperature.
- Harvesting: Tiny single crystals will begin to form over a period of several days to weeks.[10]
 Once the crystals have grown to a desired size, they are carefully harvested from the solution.

Solubility Determination (Gravimetric Method)

- Equilibration: Add an excess amount of **DL-Threonine** powder to a known volume of the chosen solvent in a sealed container.
- Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (several hours) to ensure the solution reaches equilibrium and becomes fully saturated.
- Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- Analysis: Weigh the collected aliquot. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
- Calculation: Weigh the remaining solid residue. The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.[9]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

 Crystal Mounting: A high-quality single crystal of suitable size is selected and mounted on a goniometer head.



- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
 X-ray beam is directed at the crystal, which is rotated through various angles.[17]
- Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots that is recorded by a detector.
 [17]
- Data Analysis: The positions and intensities of the diffraction spots are analyzed. Based on Bragg's Law ($n\lambda = 2d \sin\theta$), the data is used to calculate the dimensions of the unit cell and the arrangement of atoms within it, ultimately solving the crystal structure.[17][18]

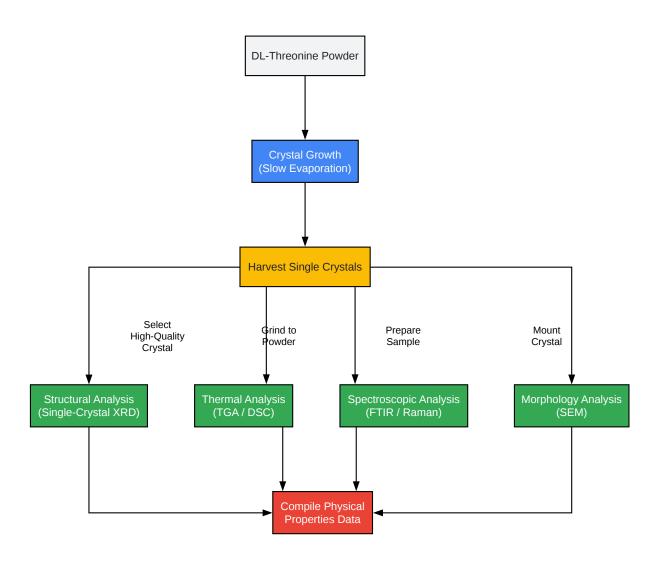
Thermal Analysis (TGA/DSC)

- Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 5-10 mg) is placed in an inert crucible (e.g., aluminum or platinum).
- Instrumentation: The crucible is placed in a TGA/DSC instrument alongside an empty reference crucible.
- Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C) under a controlled inert atmosphere, typically nitrogen gas.[5][13]
- Data Acquisition: The instrument records the weight loss of the sample as a function of temperature (TGA) and the difference in heat flow between the sample and the reference (DSC).
- Analysis: The resulting TGA curve shows the temperatures at which decomposition occurs, while the DSC curve reveals endothermic or exothermic events like melting.

Visualizations

The following diagrams illustrate the typical workflow for crystal characterization and the relationship between physical properties and pharmaceutical applications.

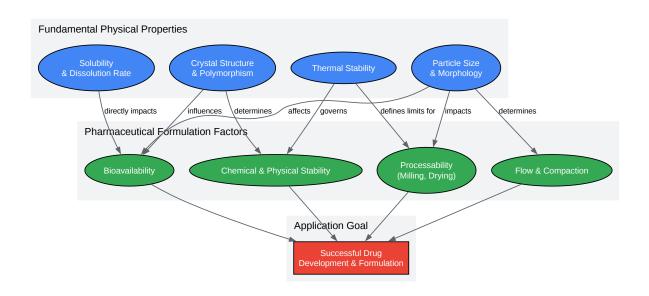




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Caption: Experimental workflow for the physical characterization of **DL-Threonine** crystals.





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